molecular formula C5H5ClN4O2 B13994194 4-Chloro-3-nitropyridine-2,6-diamine CAS No. 40497-64-1

4-Chloro-3-nitropyridine-2,6-diamine

Cat. No.: B13994194
CAS No.: 40497-64-1
M. Wt: 188.57 g/mol
InChI Key: CMNUNCQRSZQOGH-UHFFFAOYSA-N
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Description

4-Chloro-3-nitropyridine-2,6-diamine is a heterocyclic compound that contains a pyridine ring substituted with chlorine, nitro, and amino groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitropyridine-2,6-diamine typically involves multiple steps, starting from pyridine derivatives. One common method involves the nitration of 2,6-dichloropyridine to introduce the nitro group, followed by amination to replace one of the chlorine atoms with an amino group . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitropyridine-2,6-diamine involves its interaction with various molecular targets and pathways. The nitro and amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s reactivity also allows it to modify proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitropyridines and aminopyridines, such as 2-Amino-4-chloro-3-nitropyridine and 4-Chloro-2,6-dimethyl-3-nitropyridine .

Uniqueness

4-Chloro-3-nitropyridine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitropyridines. Its combination of chlorine, nitro, and amino groups allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

4-chloro-3-nitropyridine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H,(H4,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNUNCQRSZQOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1N)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306501
Record name 4-chloro-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40497-64-1
Record name NSC176972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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